Cas no 1240048-71-8 (2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one)

2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one 化学的及び物理的性質
名前と識別子
-
- 2-(1-(4-CHLOROPHENYL)CYCLOBUTYL)PIPERIDIN-3-ONE
- 2-[1-(4-chlorophenyl)cyclobutyl]piperidin-3-one
- 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one
-
- インチ: 1S/C15H18ClNO/c16-12-6-4-11(5-7-12)15(8-2-9-15)14-13(18)3-1-10-17-14/h4-7,14,17H,1-3,8-10H2
- InChIKey: ZPRQKSVYMZPWMV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1(C2C(CCCN2)=O)CCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 319
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 29.1
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM490158-1g |
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one |
1240048-71-8 | 97% | 1g |
$1040 | 2023-01-01 | |
Alichem | A129008614-1g |
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one |
1240048-71-8 | 97% | 1g |
$1101.45 | 2023-09-03 | |
Alichem | A129008614-250mg |
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one |
1240048-71-8 | 97% | 250mg |
$432.60 | 2023-09-03 |
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one 関連文献
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-oneに関する追加情報
Introduction to 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one (CAS No: 1240048-71-8)
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one, identified by the Chemical Abstracts Service Number (CAS No) 1240048-71-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a cyclobutyl substituent and a chlorophenyl group at specific positions imparts unique chemical and pharmacological properties, making it a promising candidate for further exploration in drug development.
The structural configuration of 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one is of particular interest due to its potential biological activity. The combination of the cyclobutyl group, which introduces steric hindrance, and the chlorophenyl moiety, which can influence electronic properties and binding interactions, suggests that this compound may exhibit selectivity in targeting specific biological pathways. Such structural features are often exploited in the design of novel therapeutic agents to enhance efficacy and reduce side effects.
In recent years, there has been growing interest in developing small-molecule inhibitors that modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The piperidine scaffold is well-documented for its role in central nervous system (CNS) drug discovery, with numerous compounds being investigated for their potential in treating neurological and psychiatric disorders. The substitution pattern in 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one may confer properties that make it a viable lead compound for further optimization.
One of the key aspects of studying 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one is its potential interaction with biological targets. The chlorophenyl group, in particular, is known to be a common pharmacophore in many CNS-active drugs due to its ability to engage with aromatic hydrophobic pockets in receptor binding sites. Additionally, the cyclobutyl ring can influence the conformational flexibility of the molecule, which may be critical for achieving high affinity and selectivity. These structural elements collectively contribute to the compound's pharmacokinetic profile and potential therapeutic applications.
Recent advancements in computational chemistry have enabled more efficient screening of candidate compounds like 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one. Molecular docking studies have been employed to predict how this molecule might bind to various protein targets, providing insights into its mechanism of action. Preliminary simulations suggest that it could interact with enzymes and receptors involved in metabolic pathways relevant to neurodegenerative diseases. These findings underscore the importance of structural analysis in rational drug design.
The synthesis of 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one involves multi-step organic reactions that require precise control over reaction conditions. Key synthetic steps include the formation of the cyclobutyl unit followed by its coupling with the piperidine ring. The introduction of the chlorophenyl group typically occurs through nucleophilic aromatic substitution or other functionalization strategies. Optimizing these synthetic routes is crucial for achieving high yields and purity, which are essential for subsequent pharmacological evaluation.
In vitro studies have begun to explore the pharmacological profile of 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one. Initial assays have shown promising results regarding its ability to modulate certain neurotransmitter receptors. For instance, it may exhibit partial agonist or antagonist activity at dopamine D₂ receptors, which are implicated in conditions such as Parkinson's disease and schizophrenia. Further investigation into its effects on other receptor subtypes could reveal additional therapeutic potentials.
The compound's metabolic stability is another critical factor that needs to be addressed during drug development. Metabolic studies indicate that 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one undergoes biotransformation via cytochrome P450 enzymes, leading to predictable degradation pathways. Understanding these metabolic routes helps in predicting drug-drug interactions and optimizing dosing regimens. Additionally, assessing its solubility and bioavailability will provide valuable data for formulation development.
From a regulatory perspective, 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one must undergo rigorous testing to meet safety and efficacy standards before being considered for clinical use. Preclinical studies involving animal models are essential for evaluating its toxicity profile and therapeutic benefits. These studies will provide critical data on dosage thresholds, potential side effects, and long-term safety considerations.
The potential applications of 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one extend beyond traditional CNS disorders. Emerging research suggests that it might also have utility in treating inflammatory conditions or modulating immune responses due to its interaction with certain enzyme systems. Such broad-spectrum activity could make it a versatile tool for addressing multiple therapeutic challenges simultaneously.
In conclusion, 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one (CAS No: 1240048-71-8) represents an intriguing compound with significant pharmaceutical promise. Its unique structural features offer opportunities for designing novel therapeutics targeting neurological and potentially other diseases. Continued research into its synthesis, pharmacology, metabolism, and regulatory aspects will be essential in determining its future role in medicine.
1240048-71-8 (2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one) 関連製品
- 1427374-63-7(7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine)
- 2034486-46-7(2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide)
- 1341417-11-5(N-(2,4-dimethylcyclohexyl)prop-2-enamide)
- 171262-64-9(L-Lysine, N6-(2-hydroxyacetyl)-)
- 847226-09-9(2-Fluoro-6-(4-methoxyphenyl)pyridine)
- 2138813-00-8(Butanoic acid, 2-[(1-methyl-1H-pyrrol-2-yl)methylene]-)
- 2137606-74-5(Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl-)
- 1357624-57-7(1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-)
- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)
- 2639444-76-9(Tert-butyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate)




